Product packaging for 1-(Furan-2-yl)pyrrolidin-2-one(Cat. No.:)

1-(Furan-2-yl)pyrrolidin-2-one

Cat. No.: B12880191
M. Wt: 151.16 g/mol
InChI Key: JNQAJXBIVSLBHK-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)pyrrolidin-2-one is a high-purity heterocyclic compound designed for research and development applications. As a versatile building block, it is valuable in medicinal chemistry for the synthesis of more complex molecules, particularly in early-stage drug discovery. Its structure, incorporating both furan and pyrrolidinone rings, makes it a useful precursor in constructing diverse chemical libraries. Researchers utilize this compound in the exploration of new therapeutic agents and biochemical pathways. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle all materials in accordance with laboratory safety protocols. Note on Specification: The specific CAS Number, molecular formula, molecular weight, and other analytical data (NMR, HPLC, LC-MS) for this exact compound were not confirmed in the search. It is essential to characterize this compound fully through appropriate analytical methods prior to use in research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B12880191 1-(Furan-2-yl)pyrrolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(furan-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C8H9NO2/c10-7-3-1-5-9(7)8-4-2-6-11-8/h2,4,6H,1,3,5H2

InChI Key

JNQAJXBIVSLBHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CO2

Origin of Product

United States

Synthesis and Characterization of 1 Furan 2 Yl Pyrrolidin 2 One

General Synthetic Strategies

One plausible approach involves the N-arylation of pyrrolidin-2-one with a suitable furan (B31954) derivative. For instance, a Buchwald-Hartwig amination reaction between 2-halofuran and pyrrolidin-2-one in the presence of a palladium catalyst and a suitable base could potentially yield the target compound.

Another strategy could involve the reaction of 2-aminofuran with γ-butyrolactone under conditions that promote ring-opening of the lactone followed by intramolecular cyclization to form the pyrrolidin-2-one ring.

Derivatives of this compound have been synthesized through multi-step sequences. For example, the synthesis of (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives has been achieved via an acidic aldol (B89426) condensation of 2-acetylfuran (B1664036) with substituted benzaldehydes. mdpi.com While not directly leading to the title compound, this demonstrates the utility of furan-based ketones as starting materials.

Spectroscopic Data

Detailed spectroscopic data for this compound is not explicitly available in the provided search results. However, based on the constituent functional groups, the expected spectroscopic signatures can be predicted.

Spectroscopic TechniqueExpected Features for this compound
¹H NMR Signals corresponding to the protons on the furan ring (in the aromatic region), and signals for the methylene (B1212753) protons of the pyrrolidin-2-one ring (in the aliphatic region).
¹³C NMR Resonances for the carbonyl carbon of the lactam, the carbons of the furan ring, and the methylene carbons of the pyrrolidin-2-one ring.
IR Spectroscopy A strong absorption band for the C=O stretch of the lactam, and characteristic bands for the C-O-C and C=C stretching vibrations of the furan ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₈H₉NO₂: 151.16 g/mol ). americanelements.com

Advanced Spectroscopic and Crystallographic Characterization of 1 Furan 2 Yl Pyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional correlation techniques, a detailed picture of the molecular connectivity and environment of each atom can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In 1-(Furan-2-yl)pyrrolidin-2-one and its derivatives, the ¹H NMR spectra exhibit characteristic signals for both the furan (B31954) and pyrrolidinone rings.

The protons on the furan ring typically appear in the aromatic region of the spectrum. For instance, in (S)-1-(furan-2-yl)ethanol, a related derivative, the furan protons H-3', H-4', and H-5' resonate at δ 6.25 (d, J = 3.1 Hz), δ 6.35 (m), and δ 7.35 (s) ppm, respectively. researchgate.net The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the substituents on the furan ring. libretexts.org

The protons of the pyrrolidinone ring are observed in the aliphatic region. The methylene (B1212753) protons of the pyrrolidinone ring in related structures typically show signals at various chemical shifts depending on their proximity to the carbonyl group and the nitrogen atom. hmdb.ca For example, in 2-pyrrolidinone (B116388) itself, the protons resonate at specific chemical shifts that can be used as a reference. hmdb.ca Protons on carbons bonded to electronegative atoms like nitrogen or oxygen are generally found at lower fields. libretexts.org

Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Furan and Pyrrolidinone Moieties

Proton Furan Moiety (Typical Range) Pyrrolidinone Moiety (Typical Range)
H-3' 6.0 - 6.5 -
H-4' 6.3 - 6.6 -
H-5' 7.3 - 7.7 -
-CH₂- (pyrrolidinone) - 1.2 - 2.5
-CH₂-N- - 3.3 - 4.0

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. youtube.com

In furan derivatives, the carbon atoms of the furan ring typically resonate in the downfield region of the spectrum, generally between 100 and 150 ppm. researchgate.netchemicalbook.com For example, the carbons in furan itself have been well-documented. chemicalbook.com The carbonyl carbon of the pyrrolidinone ring is a key diagnostic signal, appearing significantly downfield in the range of 170-185 ppm due to the strong deshielding effect of the double-bonded oxygen atom. libretexts.orgcompoundchem.com The aliphatic carbons of the pyrrolidinone ring resonate at higher fields, typically between 15 and 60 ppm. libretexts.orgchemicalbook.com The carbon atom attached to the nitrogen is generally found in the 37-45 ppm range. libretexts.org The electronegativity of attached atoms significantly influences the chemical shifts, with carbons bonded to oxygen or nitrogen appearing at lower fields. libretexts.org

Interactive Table: Typical ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Atom Furan Moiety (Typical Range) Pyrrolidinone Moiety (Typical Range)
C-2' 145 - 155 -
C-3' 105 - 115 -
C-4' 108 - 118 -
C-5' 140 - 150 -
C=O - 170 - 185
C-N - 40 - 50

Note: These are general ranges and can be influenced by substituents and solvent.

Two-Dimensional NMR Correlation Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between atoms within a molecule. emerypharma.com

¹H-¹H COSY: This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com For a this compound derivative, COSY spectra would show correlations between the adjacent protons on the pyrrolidinone ring and between the coupled protons on the furan ring. researchgate.net

HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. ipb.pt HMBC is crucial for connecting the furan and pyrrolidinone moieties by showing correlations between the protons on one ring and the carbons on the other. For example, a correlation between a furan proton and the carbonyl carbon of the pyrrolidinone ring would confirm the N-acylation site. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. This peak typically appears in the region of 1650-1700 cm⁻¹. The exact position can be influenced by ring strain and conjugation. Aromatic C=C stretching and C-H bending vibrations from the furan ring are also observable in the fingerprint region of the spectrum. researchgate.net The C-N stretching vibration of the amide is another characteristic peak that can be identified. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Typical Wavenumber (cm⁻¹)
Amide (Lactam) C=O stretch 1650 - 1700
Furan Ring C=C stretch ~1500 - 1600
Furan Ring C-H bend ~700 - 900
Amine C-N stretch ~1300 - 1400

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for related structures involve the cleavage of the amide bond and the furan ring. researchgate.netimreblank.ch For instance, α-cleavage adjacent to the carbonyl group or the nitrogen atom is a common fragmentation pathway for pyrrolidinone derivatives. nih.gov The loss of the pyrrolidine (B122466) neutral (71 Da) is a frequently observed fragmentation pathway for α-pyrrolidinophenones. researchgate.net The fragmentation of the furan ring can also lead to characteristic fragment ions. imreblank.ch The analysis of these fragmentation patterns helps to confirm the connectivity of the furan and pyrrolidinone rings.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. mdpi.com For chiral derivatives of this compound, X-ray crystallography can unambiguously establish the spatial arrangement of atoms.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This data is used to construct an electron density map, from which the positions of all atoms in the crystal lattice can be determined. researchgate.net This provides precise information on bond lengths, bond angles, and torsional angles, offering a complete and unambiguous structural elucidation. researchgate.nettandfonline.com The crystal structure of a related compound, 2,5-Dioxopyrrolidin-1-yl 3-(furan-2-yl)acrylate, has been reported, providing insights into the crystallographic features of similar molecules. amanote.com

Three-Dimensional Molecular Structure Elucidation and Conformational Analysis

A definitive three-dimensional molecular structure of this compound, which would be determined through techniques such as single-crystal X-ray diffraction, is not available in the current body of scientific literature. Such a study would provide precise data on bond lengths, bond angles, and torsion angles, which are crucial for a detailed conformational analysis.

In the absence of experimental data, theoretical studies employing computational methods could offer insights into the preferred conformations of the molecule. These analyses would typically explore the rotational barriers around the C-N bond connecting the furan and pyrrolidinone rings and the puckering of the pyrrolidinone ring. However, specific computational studies on the conformational landscape of this compound have not been found.

Analysis of Intermolecular Interactions in the Solid State

Without a determined crystal structure, a detailed analysis of the intermolecular interactions of this compound in the solid state cannot be provided. This type of analysis relies on crystallographic data to identify and characterize non-covalent interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the furan rings of adjacent molecules. These interactions are fundamental to understanding the packing of the molecules in a crystal lattice and influence the material's physical properties.

Further experimental research, specifically the successful crystallization of this compound and its analysis by X-ray diffraction, is required to generate the data necessary for a complete and accurate description of its three-dimensional structure and intermolecular interactions.

Theoretical and Computational Investigations of 1 Furan 2 Yl Pyrrolidin 2 One Chemical Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. tandfonline.com DFT methods, particularly hybrid functionals like B3LYP, have become reliable tools for determining various molecular characteristics. nih.govgrafiati.comscirp.org

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation, a process known as geometry optimization. Using DFT methods, such as with the B3LYP functional and a 6-31G(d,p) or similar basis set, the geometry of 1-(Furan-2-yl)pyrrolidin-2-one is optimized to find the structure with the minimum energy. scirp.orgacs.org This optimized geometry provides the foundation for all subsequent calculations.

The electronic structure analysis of the optimized geometry reveals key parameters like bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, if available, to validate the computational model. bohrium.com This analysis provides a detailed picture of the molecule's architecture, such as the planarity of the furan (B31954) and pyrrolidinone rings and their relative orientation.

Table 1: Representative Calculated Geometrical Parameters for this compound (DFT/B3LYP)
ParameterBond/AngleCalculated Value
Bond LengthC=O (Pyrrolidinone)~1.23 Å
Bond LengthN-C (Lactam)~1.38 Å
Bond LengthN-C (Furan)~1.40 Å
Bond AngleC-N-C (Pyrrolidinone)~112°
Dihedral AngleFuran Ring - Pyrrolidinone Ring~30-45°

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govdntb.gov.ua

For molecules containing furan and other heterocyclic systems, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed across other parts of the molecule. malayajournal.orgresearchgate.net This separation of orbitals facilitates intramolecular charge transfer (ICT), which is fundamental to many chemical and biological processes. malayajournal.org DFT calculations can precisely determine the energies of these orbitals and visualize their distribution across the molecule. nih.gov

Table 2: Representative FMO Energy Profile for this compound (DFT/B3LYP)
ParameterEnergy (eV)
EHOMO~ -5.3 eV
ELUMO~ -1.3 eV
Energy Gap (ΔE)~ 4.0 eV

The calculated energy gap of approximately 4.0 eV suggests that this compound possesses good chemical stability. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.defaccts.de This analysis is invaluable for investigating hyperconjugative interactions and charge delocalization within a molecule. acadpubl.eu

The key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of electron delocalization. uni-muenchen.de Strong interactions, indicated by high E(2) values, signify significant stabilization of the molecule due to charge transfer from a filled bonding or lone pair orbital to an empty anti-bonding orbital. acadpubl.euresearchgate.net In this compound, significant delocalization is expected from the lone pairs of the oxygen atoms (in both the furan and carbonyl groups) and the nitrogen atom into adjacent anti-bonding orbitals. acadpubl.eu

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) O (Furan)π(C-C) (Furan)~20-25Intra-ring resonance
LP(1) N (Pyrrolidinone)π(C=O) (Pyrrolidinone)~50-60Amide resonance
LP(2) O (Carbonyl)σ(N-C) (Pyrrolidinone)~25-30Hyperconjugation
π(C=C) (Furan)σ(N-C) (Linker)~5-10Ring-substituent interaction

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Surface and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. nih.gov It is an effective tool for predicting where a molecule is susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). malayajournal.org

For this compound, the MEP map would predictably show a strong negative potential (red/yellow) around the carbonyl oxygen atom of the pyrrolidinone ring and the oxygen atom of the furan ring, making these the most likely sites for hydrogen bonding and electrophilic interactions. nih.gov Conversely, regions around the hydrogen atoms would exhibit a positive potential (blue), indicating sites for potential nucleophilic interactions. malayajournal.org

Molecular Dynamics (MD) Simulations and Docking Studies for Interaction Mechanisms

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations and docking studies are employed to understand how a molecule behaves over time and interacts with biological targets like proteins or enzymes. nih.govnih.gov

The process of investigating ligand-target interactions computationally typically follows a multi-step framework. nih.gov

Molecular Docking: This is the initial step where the ligand, this compound, is computationally placed into the binding site of a target protein. researchgate.net Docking algorithms sample numerous possible conformations and orientations of the ligand, scoring them based on binding affinity to predict the most favorable binding mode. nih.gov This provides crucial insights into the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand in the active site. banglajol.info

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted ligand-protein complex. nih.gov The complex is placed in a simulated physiological environment (e.g., a water box with ions) and the movements of all atoms are calculated over a set period (e.g., 100 nanoseconds). nih.govpensoft.net A stable complex will show minimal deviation in its structure (low Root Mean Square Deviation, RMSD) and maintain key binding interactions throughout the simulation. nih.gov This dynamic analysis validates the static docking pose and provides a more realistic view of the interaction. nih.govresearchgate.net

Binding Free Energy Calculations: To quantify the strength of the ligand-target interaction, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are often applied to the MD simulation trajectory. nih.govnih.gov These calculations provide an estimate of the binding free energy, offering a more accurate ranking of potential ligands than docking scores alone. nih.gov

This comprehensive computational framework allows researchers to build a detailed model of how this compound might function at a molecular level, guiding the rational design of new derivatives with enhanced biological activity. researchgate.net

Reactivity Profiles and Mechanistic Aspects of 1 Furan 2 Yl Pyrrolidin 2 One and Its Furan Substituted Derivatives

Reaction Pathways and Transformations of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring, as an N-acyl lactam, features two carbonyl groups: the endocyclic amide carbonyl and the exocyclic furanoyl carbonyl implicitly attached to the nitrogen. Nucleophilic attack can occur at either carbonyl, leading to different reaction pathways.

Acyl-Exchange vs. Ring-Opening: The reaction of N-acyl lactams with nucleophiles, particularly amines, can proceed via two primary mechanisms. The more common pathway is an acyl-exchange reaction , where the nucleophile attacks the more electrophilic exocyclic acyl carbonyl. This results in the transfer of the acyl group from the lactam to the nucleophile, yielding a new N-substituted amide and regenerating the parent lactam. oup.com For instance, the aminolysis of N-benzoyl-2-pyrrolidone with various amines readily produces the corresponding benzamides, demonstrating that N-acyl lactams can serve as effective acylating agents. oup.com

Alternatively, nucleophilic attack can occur at the endocyclic amide carbonyl, leading to the ring-opening of the lactam. While less common in simple aminolysis, this pathway can be achieved under specific catalytic conditions. A notable example is the nickel-catalyzed transamidation of N-benzoylpyrrolidin-2-one derivatives with anilines. This method, employing a Ni(PPh3)2Cl2 catalyst and manganese as a reducing agent, selectively cleaves the endocyclic amide bond to furnish ring-opened amidation products in good yields. acs.orgacs.org This contrasts with typical reactivity where the lactam acts as a leaving group. acs.org

Reaction TypeNucleophileCarbonyl AttackedPrimary Product(s)Reference
Acyl-ExchangeAniline, BenzylamineExocyclic (Acyl)N-Substituted Amide + Pyrrolidin-2-one oup.com
Ring-OpeningAniline DerivativesEndocyclic (Lactam)Ring-Opened Diamide acs.org

Hydrolysis and Reduction: Under strongly acidic or basic aqueous conditions, the lactam ring of 2-pyrrolidone can be hydrolyzed to yield 4-aminobutyric acid. chemicalbook.com For an N-substituted derivative like 1-(Furan-2-yl)pyrrolidin-2-one, this reaction would be more complex, potentially involving the hydrolysis of both the endocyclic and exocyclic amide linkages.

Reduction of the lactam moiety offers a pathway to pyrrolidine (B122466) derivatives. The reduction of N-alkyl-pyrrolidin-2-ones with powerful reducing agents like lithium aluminium hydride (LiAlH₄) does not always lead to simple pyrrolidines. Depending on the stoichiometry of the reducing agent and the substitution pattern, complex dimeric products can be formed. For example, the reduction of 1-methyl-pyrrolidin-2-one with 0.25 molar equivalents of LiAlH₄ yields a dimeric pyrroline derivative. rsc.org Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) would yield the corresponding N-substituted pyrrolidine.

Chemical Behavior of the Furan (B31954) Moiety within the N-Substituted Pyrrolidin-2-one Context

The furan ring is an electron-rich aromatic heterocycle that is highly susceptible to electrophilic attack and sensitive to acidic conditions.

Furan is significantly more reactive than benzene in electrophilic aromatic substitution (EAS) reactions. chemicalbook.com This heightened reactivity is due to the participation of the oxygen atom's lone pair in the aromatic π-system, which increases the electron density of the ring carbons. Electrophilic attack preferentially occurs at the α-positions (C2 and C5) because the resulting cationic intermediate (sigma complex) is better stabilized by resonance, with three resonance structures delocalizing the positive charge. chemicalbook.comquora.comquora.com Attack at the β-positions (C3 and C4) yields a less stable intermediate with only two resonance structures. chemicalbook.com

In this compound, the C2 position is occupied. The N-acylpyrrolidinone substituent acts as an electron-withdrawing group, which deactivates the furan ring towards EAS compared to unsubstituted furan. Despite this deactivation, the powerful directing effect of the ring oxygen still strongly favors electrophilic attack at the remaining α-position, C5. Therefore, electrophilic substitution on this compound is expected to yield 5-substituted derivatives.

Common EAS reactions on the furan ring include:

Nitration: Typically carried out with mild nitrating agents like acetyl nitrate at low temperatures to prevent degradation. youtube.com

Halogenation: Furan reacts vigorously with chlorine and bromine. Milder conditions are required to achieve mono-substitution. youtube.com

Sulfonation: Can be achieved using reagents like pyridine-sulfur trioxide complex. youtube.com

Friedel-Crafts Acylation: Requires mild catalysts, such as boron trifluoride or phosphoric acid, due to the furan ring's acid sensitivity. youtube.com

ReactionReagentExpected Position of Substitution
NitrationAcetyl nitrateC5
BrominationBromine in dioxaneC5
AcylationAcetic anhydride / BF₃C5

The furan ring is notably unstable in the presence of strong acids, which limits its utility in certain synthetic contexts. researchgate.net The high reactivity that makes it susceptible to electrophilic substitution also makes it prone to acid-catalyzed polymerization and ring-opening. youtube.com

The degradation process is initiated by the protonation of the furan ring, most favorably at an α-carbon. This disrupts the aromaticity and generates a highly reactive electrophile. In aqueous acidic media, this intermediate can be attacked by water, leading to a cascade of reactions that ultimately results in the opening of the furan ring to form 1,4-dicarbonyl compounds. chemicalbook.com For this compound, strong acidic conditions could lead to the formation of a succinaldehyde derivative.

Cycloaddition Reactions Involving Pyrrolidin-2-one Scaffolds

Cycloaddition reactions provide powerful methods for constructing complex cyclic systems. Both the furan and pyrrolidin-2-one moieties of the title compound have the potential to participate in such transformations.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org The furan ring can act as the 4π-electron component (the diene). However, its aromatic character makes it a relatively unreactive diene, and the resulting 7-oxabicyclo[2.2.1]heptene adducts are often unstable and can undergo a retro-Diels-Alder reaction. nih.govuga.edu The presence of an electron-withdrawing group, such as the N-acylpyrrolidinone at the C2 position, further deactivates the furan diene, making the reaction more challenging. nih.gov

Despite this, studies have shown that even electron-poor furans, like furoic acid derivatives, can participate in Diels-Alder reactions with highly reactive dienophiles such as maleimides, particularly when the reaction is conducted in water. nih.govrsc.orgtudelft.nl An imino Diels-Alder (or aza-Diels-Alder) reaction involves an imine as the 2π-electron component (the dienophile). wikipedia.org While there are no specific reports on this compound undergoing an imino Diels-Alder reaction, it is mechanistically plausible that its furan ring could react as a diene with a highly activated imine dienophile under forcing conditions to yield a bicyclic product containing a nitrogen atom in the newly formed ring.

The 1,3-dipolar cycloaddition is a versatile reaction for the synthesis of five-membered heterocycles. wikipedia.org A common application is the reaction of an azomethine ylide (a nitrogen-based 1,3-dipole) with an alkene (a dipolarophile) to form a pyrrolidine ring. wikipedia.orgmdpi.com

While the furan ring's double bonds could potentially act as a dipolarophile, they are generally unreactive unless activated by electron-withdrawing groups. A more promising pathway involves the generation of a dipole from the pyrrolidin-2-one ring itself. Recent research has demonstrated that azomethine ylides can be generated via the iridium-catalyzed reduction of tertiary amides and lactams. acs.org

Applying this methodology to this compound would involve the in situ reduction of the lactam carbonyl group to form a transient azomethine ylide. This ylide could then be trapped by a suitable dipolarophile, such as an activated alkene, to construct a new, highly substituted bicyclic system containing a pyrrolidine ring. acs.org This approach represents a modern and powerful strategy for elaborating the pyrrolidin-2-one scaffold into more complex molecular architectures.

Cycloaddition TypeRole of this compoundPotential PartnerResulting Structure
Diels-AlderDiene (Furan ring)Activated Imine (Dienophile)Oxa-aza bicyclic adduct
1,3-Dipolar CycloadditionAzomethine Ylide Precursor (Lactam ring)Activated Alkene (Dipolarophile)Fused/Spiro-pyrrolidine adduct

Regioselectivity and Stereoselectivity in Reactions

The reactivity of this compound and its derivatives is significantly influenced by the interplay of the electron-rich furan ring and the pyrrolidinone moiety. This interplay governs the regioselectivity and stereoselectivity of various transformations, most notably in cycloaddition and multicomponent reactions.

Diels-Alder Cycloadditions

The furan ring in this compound can act as a diene in Diels-Alder reactions. The outcome of these [4+2] cycloadditions is dictated by both kinetic and thermodynamic factors, which influence the ratio of stereoisomeric products.

Stereoselectivity: Endo vs. Exo Adducts

The Diels-Alder reaction typically yields a mixture of two diastereomers: the endo and exo adducts. rsc.org The formation of these isomers is dependent on reaction parameters and the nature of the substituents on both the furan diene and the dienophile. rsc.org

Substituent Effects: The electronic nature of substituents on the furan ring plays a crucial role. Electron-donating groups on the furan generally increase the reaction rate. rsc.org Conversely, electron-withdrawing substituents on the furan, such as the pyrrolidin-2-one group (via conjugation), can influence the endo/exo selectivity. rsc.org For instance, in reactions between furan derivatives and maleimides, electron-withdrawing groups on the furan tend to favor the formation of the endo adduct. rsc.org

Thermodynamic vs. Kinetic Control: The endo adduct is often the kinetically favored product due to secondary orbital interactions. However, it is typically less stable than the exo adduct. The Diels-Alder reaction with furans is often reversible, and at higher temperatures, the reaction can favor the thermodynamically more stable exo product through a retro-Diels-Alder reaction of the initial endo adduct. rsc.org

Solvent Effects: The use of an aqueous medium has been shown to provide an additional thermodynamic driving force for Diels-Alder reactions involving electron-poor furans like furfural. tudelft.nl This is achieved by coupling the unfavorable equilibrium to the exergonic hydration of carbonyl functionalities in the adducts, which could be a relevant strategy for derivatives of this compound. tudelft.nl

The table below summarizes the general stereoselective outcomes in furan Diels-Alder reactions.

DienophileFuran SubstituentReaction ConditionPredominant ProductReference
Maleimide (B117702)Electron-withdrawingLow TemperatureEndo Adduct (Kinetic) rsc.org
MaleimideElectron-withdrawingHigh TemperatureExo Adduct (Thermodynamic) rsc.org
N-methyl maleimide2-formyl (electron-poor)Aqueous SolutionExo Adduct (2:1 ratio) tudelft.nl

Regioselectivity: Ortho vs. Meta Adducts

When this compound reacts with an unsymmetrical dienophile, the formation of regioisomers (ortho and meta) is possible. The regioselectivity is governed by a combination of steric and electronic factors. mdpi.com For reactions of furan derivatives with alkene dienophiles, the difference in energy between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile can control the distribution of diastereomers. mdpi.com DFT calculations have shown that charge interactions between the furan and the alkene often favor ortho selectivity, whereas steric factors tend to promote meta selectivity. mdpi.com Lewis acid catalysis is sometimes employed to improve both the reaction rate and selectivity. mdpi.com

Nitro-Mannich (Aza-Henry) Reaction

A highly stereoselective, one-pot synthesis of densely functionalized 5-(fur-2-yl)-pyrrolidin-2-ones has been developed utilizing a conjugate addition/nitro-Mannich/lactamization cascade. ucl.ac.uk This reaction demonstrates excellent control over the formation of multiple contiguous stereocenters.

In a key example, the reaction of a nitroalkene, a diorganozinc species, and an N-PMP-protected 2-furyl imine proceeds via an initial conjugate addition, followed by an in-situ nitro-Mannich reaction and subsequent spontaneous lactamization. ucl.ac.uk This process generates the pyrrolidinone ring with three new stereocenters in a highly diastereoselective manner. ucl.ac.uk

For a wide range of substrates incorporating alkyl, aryl, and heteroaryl functionalities from the imine partner, the corresponding 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones were isolated as single diastereoisomers. ucl.ac.uk This high level of stereocontrol underscores the ordered transition state of the nitro-Mannich and lactamization steps.

The table below presents findings from the synthesis of a specific furan-substituted pyrrolidinone.

ReactantsProductDiastereoselectivityYieldReference
Nitroacrylate, Diethylzinc, PMP-protected 2-furyl imine(3S, 4S, 5S*)-3-Ethyl-1-(4-methoxyphenyl)-4-nitro-5-(fur-2-yl)-pyrrolidin-2-oneSingle diastereoisomer70% ucl.ac.uk

This high diastereoselectivity highlights the synthetic utility of furan-containing building blocks in constructing complex, stereochemically defined heterocyclic systems.

Synthetic Applications and Derivative Chemistry of 1 Furan 2 Yl Pyrrolidin 2 One

Utilization as a Building Block in the Synthesis of Complex Polycyclic N-Heterocyclic Compounds

The unique structure of 1-(Furan-2-yl)pyrrolidin-2-one, which combines a lactam with a diene-containing furan (B31954) ring, makes it a valuable starting point for synthesizing intricate, fused, and bridged polycyclic N-heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and materials science.

One key strategy involves the intramolecular cyclization of derivatives of this compound. For instance, N-acyliminium ions generated from furan-tethered pyrrolidinones can undergo cyclization to form various polycyclic systems. The outcome of these reactions is highly dependent on the length of the tether connecting the furan and pyrrolidinone rings, as well as the substitution pattern on the furan ring. researchgate.net For example, cyclization of N-(furan-2-yl)propyl-tethered 4,5-dihydroxypyrrolidin-2-ones can lead to linearly fused 5-6-5 tricyclic systems. researchgate.net

Furthermore, substituted pyrrolidin-2-ones are instrumental in creating more complex azaheterocycles, such as benz[g]indolizidines. nih.govmdpi.com While a direct synthesis from this compound might require initial modification, the general methodology involves the treatment of a 5-aryl-pyrrolidinone with reagents like polyphosphoric acid (PPA) to induce cyclization and form the indolizidine core. nih.gov The furan ring in the title compound offers potential for transformation into the required aryl group for such cyclizations.

Another powerful approach is the use of the furan moiety as a diene in Diels-Alder reactions. By reacting this compound or its derivatives with various dienophiles, it is possible to construct bridged polycyclic systems. Subsequent rearrangement or aromatization of the resulting cycloadducts can lead to a wide array of complex aromatic N-heterocycles. researchgate.net This strategy leverages the inherent reactivity of the furan ring to build molecular complexity in a controlled manner.

Derivatization Strategies for Structural Modification and Molecular Diversification

The this compound scaffold offers multiple sites for chemical modification, allowing for extensive structural diversification. Strategies can target the furan ring, the lactam ring, or the methylene (B1212753) bridge connecting them.

Furan Ring Functionalization: The furan ring is susceptible to electrophilic aromatic substitution, typically at the C5 position, which is activated by the oxygen atom and the connection to the pyrrolidinone nitrogen. libretexts.org

Halogenation: Bromination can be readily achieved using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid, selectively introducing a bromine atom at the 5-position of the furan ring. researchgate.netvulcanchem.com

Nitration: The furan ring can be nitrated, although care must be taken due to the acid-sensitivity of furans. This introduces a nitro group that can be further reduced to an amine, providing a handle for additional functionalization.

Metalation and Cross-Coupling: A powerful strategy for diversification is the directed lithiation of the furan ring at the C5 position using strong bases like n-butyllithium (n-BuLi), followed by quenching with various electrophiles. researchgate.netresearchgate.net The resulting organolithium intermediate can react with aldehydes, ketones, alkyl halides, or be used in transmetalation reactions for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki, Stille), enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups. umich.edu

Pyrrolidinone Ring Modification: The lactam portion of the molecule also presents opportunities for derivatization.

α-Functionalization: The carbon atom alpha to the carbonyl group can be deprotonated and alkylated.

Reduction: The amide carbonyl can be reduced to a methylene group, converting the pyrrolidinone into a pyrrolidine (B122466), which alters the molecule's geometry and electronic properties. acs.org

The following table summarizes key derivatization reactions:

Development of Spirocyclic Systems Incorporating Pyrrolidin-2-one and Furan Moieties

Spirocyclic systems, where two rings share a single atom, are prevalent in natural products and are highly sought-after scaffolds in drug discovery due to their rigid, three-dimensional structures. acs.org this compound and its derivatives are valuable precursors for constructing spirocycles that contain both the pyrrolidinone and furan (or furan-derived) motifs.

A prominent method for creating such architectures is the [3+2] cycloaddition reaction. nih.gov Azomethine ylides, generated in situ from the reaction of an isatin (B1672199) derivative and an amino acid, can react with dipolarophiles that incorporate the this compound structure. More commonly, azomethine ylides are generated from an amino acid and an aldehyde (e.g., furan-2-carbaldehyde), which then react with a dipolarophile like N-substituted maleimide (B117702) to create complex spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole] systems where the furan group is appended to the newly formed pyrrolidine ring. mdpi.com This multicomponent approach allows for the rapid assembly of complex spiro-heterocycles with high stereocontrol. mdpi.commdpi.com

Another innovative approach is the DBU-catalyzed vinylogous aldol-Michael cascade reaction. researchgate.net In this strategy, 2(5H)-furanone reacts with bifunctional starting materials like o-succinimide-substituted benzaldehydes. This process efficiently constructs polycyclic heterocycles that feature a spiro pyrrolidone unit, generating four adjacent stereocenters with excellent diastereoselectivity under mild, metal-free conditions. researchgate.net

Furthermore, cyclization of furan-tethered N-acyliminium ions, particularly when the furan C5 position is blocked with a substituent like bromine, can lead to the diastereoselective formation of spirotricyclic systems. researchgate.net For example, the acid-catalyzed (TFA or Sc(OTf)₃) cyclization of a C5-bromo-furan-pyrrolidinone derivative yields a 5-6-5 spirotricyclic product. researchgate.net

Role as an Intermediate in the Synthesis of Related Natural Products and Their Analogues

The furan-pyrrolidine core is a key structural motif in a variety of alkaloids, and intermediates similar to this compound are pivotal in their synthesis. A significant class of such natural products are the lamellarin alkaloids, marine-derived compounds known for their potent cytotoxic and anti-HIV activities. researchgate.netmdpi.com

The synthesis of lamellarin-type alkaloids often involves the construction of a central 3,4-diarylpyrrole core. researchgate.netnih.gov While total syntheses may not start directly from pre-formed this compound, they frequently employ furan derivatives as key building blocks. For example, strategies have been developed that use furan-containing enaminones as precursors to construct the pyrrolizine core found in some lamellarin analogues. wits.ac.za In these routes, a furan-2-yl group is attached to an enaminone, which then undergoes cyclization to form a pyrrole (B145914) ring, demonstrating the utility of the furan moiety as a stable precursor that can be carried through multiple synthetic steps. wits.ac.za

Other syntheses of lamellarins utilize arylpyruvic acids and 2-arylethylamines to biomimetically construct the 3,4-diarylpyrrole-2,5-dicarboxylic acid skeleton. researchgate.net The furan ring can serve as a masked or direct precursor to one of the aryl groups in these syntheses. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine, is a related classical method for forming the pyrrole ring, and the furan ring itself can be a precursor to the required 1,4-dicarbonyl moiety via oxidative ring opening. researchgate.net

The synthesis of (+)-croomine, a Stemona alkaloid, has been achieved using a vinylogous Mannich reaction where a substituted 2-(triisopropylsilyloxy)furan adds to an N-acyliminium salt derived from L-pyroglutamic acid (a pyrrolidinone derivative), highlighting the convergence of furan and pyrrolidinone chemistry to access complex natural product scaffolds. researchgate.net

These examples underscore the strategic importance of the furan-pyrrolidinone framework. The furan can act as a stable, versatile handle that is later transformed or elaborated into the complex aryl systems characteristic of these natural products, making derivatives of this compound valuable intermediates in the field of total synthesis.

Future Research Directions and Uncharted Chemical Territories for 1 Furan 2 Yl Pyrrolidin 2 One

Innovation in Green and Sustainable Synthetic Routes with Enhanced Efficiency

The chemical industry's shift towards environmentally benign processes has spurred significant research into green synthetic methodologies. For furan (B31954) and pyrrolidinone-containing structures, future efforts will concentrate on developing synthesis routes that are not only efficient in yield but also sustainable in practice. This involves the use of biodegradable catalysts, renewable starting materials, and environmentally friendly solvents. ucl.ac.uk

A promising area is the expansion of biocatalysis. For instance, the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one has been successfully achieved using whole-cell biocatalysts like Lactobacillus paracasei BD101, yielding the chiral alcohol (S)-1-(furan-2-yl)propan-1-ol with excellent conversion and enantiomeric excess. nih.gov This approach offers a highly efficient and environmentally friendly method for producing chiral precursors that could be used in the synthesis of complex 1-(furan-2-yl)pyrrolidin-2-one analogues. nih.gov The exploration of other enzymes and microorganisms could lead to direct and stereoselective syntheses of the target molecule itself.

Another avenue involves the use of natural and biodegradable catalysts. Research has demonstrated the efficacy of lemon juice, a natural and inexpensive material, as a catalyst for the one-pot synthesis of functionalized furan-2-one and pyrrol-2-one derivatives. researchgate.net Similarly, bioglycerol-based carbon sulfonic acid has been used as an effective and biodegradable catalyst for synthesizing indolemethane derivatives from heteroaromatic aldehydes like 2-furaldehyde. nih.gov Applying these principles to the synthesis of this compound could significantly reduce reliance on hazardous and costly metal catalysts and organic solvents. researchgate.netnih.gov The development of one-pot cascade reactions in sustainable solvents like water further represents a key strategy to minimize waste and improve process efficiency. ucl.ac.uk

Green MethodCatalyst/MediumApplication ExampleKey AdvantageReference
BiocatalysisLactobacillus paracasei BD101Asymmetric reduction of a furan ketoneHigh enantioselectivity (>99% ee) and yield (96%) nih.gov
Natural Acid CatalysisLemon JuiceSynthesis of furan-2-one and pyrrol-2-one derivativesBiodegradable, inexpensive, and eco-friendly researchgate.net
Biodegradable CatalystBioglycerol-based Carbon Sulfonic AcidSynthesis of furan-containing indolemethanesEffective, renewable, and biodegradable catalyst nih.gov
Sustainable Cascade ReactionWaterSynthesis of substituted benzenes from furfuralsOne-pot synthesis in an environmentally benign solvent ucl.ac.uk

Advanced Computational Modeling for Deeper Structure-Reactivity Relationship Elucidation

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the discovery process. dokumen.pub For this compound and its derivatives, advanced computational modeling is crucial for elucidating the intricate relationships between their three-dimensional structure and chemical reactivity or biological activity.

Techniques such as Density-Functional Theory (DFT) can be employed to understand the molecular structure and electronic properties of novel pyrazolo furan-2(5H)-one derivatives, providing insights into their stability and reactivity. nih.gov For potential therapeutic applications, molecular docking and molecular dynamics (MD) simulations are invaluable. researchgate.net These methods can predict how derivatives of this compound might bind to biological targets, such as enzymes or receptors. For example, docking studies on pyrrolidin-2-one derivatives with acetylcholinesterase (AChE) have been used to identify potential inhibitors for Alzheimer's disease, with MD simulations further confirming the stability of the ligand-protein complex. researchgate.net Similarly, docking has been used to identify potential enoyl-ACP reductase inhibitors among furan-containing thiadiazole derivatives. banglajol.info

Quantitative Structure-Activity Relationship (QSAR) studies offer another layer of predictive power, helping to build models that correlate specific molecular features with biological activity. dokumen.pub By applying these computational approaches, researchers can rationally design novel this compound derivatives with enhanced properties, prioritizing the synthesis of the most promising candidates and minimizing trial-and-error experimentation. dokumen.pubresearchgate.net

Computational TechniqueApplicationPurposeReference
Molecular DockingIdentifying potential enzyme inhibitorsPredicts binding modes and affinity of a molecule to a biological target. researchgate.netbanglajol.info
Molecular Dynamics (MD) SimulationAssessing the stability of ligand-protein complexesSimulates the movement of atoms and molecules over time to confirm binding stability. researchgate.net
Density-Functional Theory (DFT)Elucidating molecular structure and topologyCalculates the electronic structure of molecules to understand reactivity. nih.gov
QSAR (Quantitative Structure-Activity Relationship)Predicting biological activityDevelops models that correlate chemical structure with activity to guide design. dokumen.pub

Exploration of Novel Derivatization Pathways Leading to Diverse Molecular Architectures

The structural versatility of the this compound scaffold makes it an attractive starting point for creating a wide array of more complex molecules. Future research will heavily focus on exploring novel derivatization pathways to generate diverse molecular architectures with unique properties.

One key area of exploration is the modification of the furan and pyrrolidinone rings through various chemical reactions. For example, N-substituted pyrrolidin-2-ones can be prepared from the parent pyrrolidinone structure to introduce new functional groups and modulate the molecule's properties. researchgate.net The furan ring itself is a versatile building block that can undergo transformations like ring-opening followed by rearrangement to create entirely new heterocyclic systems, such as functionalized dihydropyridazines. researchgate.net Furthermore, the furan ring can participate in coupling reactions, as seen in the synthesis of naphthoquinone-furan hybrids, which combines the furan moiety with other pharmacophores to create novel scaffolds. nih.gov

Another strategy involves using the entire this compound unit as a building block in more complex syntheses. For instance, hybrid molecules have been synthesized by reacting furan-2-carbonyl chloride with pyrrolidine (B122466), demonstrating a straightforward method to link these two heterocycles. mdpi.com The development of multicomponent reactions offers an efficient way to build molecular complexity in a single step. One-pot syntheses have been developed for various furan-2-one and pyrrol-2-one derivatives from simple starting materials, highlighting a pathway to rapidly generate libraries of diverse compounds. researchgate.netnih.gov The exploration of cycloaddition reactions and Lewis acid-initiated ring-opening of related cyclopropane (B1198618) precursors also provides access to unique 1,5-substituted pyrrolidones and polycyclic systems. uni-regensburg.demdpi.com These advanced synthetic strategies are essential for charting the uncharted chemical territories of this compound.

Derivatization PathwayReaction TypeResulting StructureKey FeatureReference
N-SubstitutionAlkylation/AcylationN-Substituted Pyrrolidin-2-onesModification of the pyrrolidinone nitrogen to introduce new functional groups. researchgate.net
Furan Ring-OpeningAcid-Catalyzed RearrangementDihydropyridazinesTransformation of the furan core into a different heterocyclic system. researchgate.net
Hybrid SynthesisAmide CouplingFuran-2-yl(pyrrolidin-1-yl)methanoneDirect linkage of furan and pyrrolidine moieties via an amide bond. mdpi.com
Privileged Fragment CombinationSuzuki and Knoevenagel ReactionsNaphthoquinone-furan-2-cyanoacryloyl HybridsCombination of multiple pharmacophores to create a novel molecular scaffold. nih.gov
Ring-Opening/LactamizationLewis Acid-Catalyzed Reaction1,5-Substituted PyrrolidonesSynthesis from donor-acceptor cyclopropanes and amines. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.